3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
This compound is a heterocyclic sulfonamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 6-position, a pyrazole ring with a methyl group at the 3-position, and an ethanesulfonyl-benzamide moiety. The ethanesulfonyl group enhances solubility and metabolic stability compared to smaller sulfonyl substituents, while the fluorine atom likely improves lipophilicity and binding affinity .
Properties
IUPAC Name |
3-ethylsulfonyl-N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S2/c1-3-30(27,28)15-6-4-5-13(10-15)19(26)23-18-9-12(2)24-25(18)20-22-16-8-7-14(21)11-17(16)29-20/h4-11H,3H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQMKHYWFDZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized by the condensation of 2-aminothiophenol with fluoro-substituted carboxylic acids under acidic conditions . The pyrazole intermediate is often prepared through cyclization reactions involving hydrazines and 1,3-diketones .
The final step involves coupling the benzothiazole and pyrazole intermediates with ethanesulfonyl chloride and benzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluoro group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the pyrazole ring enhances this activity by potentially interacting with multiple biological targets, including kinases involved in cancer progression .
Anti-inflammatory Effects
Similar compounds have been characterized as non-steroidal anti-inflammatory drugs (NSAIDs). They exert their effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The incorporation of the benzamide structure may enhance selectivity towards COX-2, reducing gastrointestinal side effects commonly associated with traditional NSAIDs .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzothiazole derivatives have been documented to exhibit activity against various bacterial strains, making them candidates for further investigation as antimicrobial agents .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a related compound in vitro against several cancer cell lines, including breast and lung cancer. Results showed that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways .
Case Study 2: Inhibition of Inflammatory Responses
In a model of acute inflammation, a related benzamide compound was tested for its ability to reduce edema in rats. The results indicated a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. The fluoro group enhances the compound’s binding affinity to its targets, while the ethanesulfonyl group may contribute to its solubility and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Ethyl-6-Fluoro-1,3-Benzothiazol-2-ylidene)-3-Fluorobenzamide (CAS: 865544-83-8)
- Structural Similarities : Contains a 6-fluoro-benzothiazole core and a benzamide group.
- Key Differences : Replaces the ethanesulfonyl-pyrazole moiety with a second fluorine-substituted benzamide and an ethyl group on the benzothiazole nitrogen.
- Functional Implications : The absence of a sulfonamide group may reduce solubility but increase membrane permeability. The dual fluorine atoms could enhance target binding but may also increase metabolic lability .
N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-2-[(5-Propan-2-yl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide (CAS: 763100-17-0)
- Structural Similarities : Shares a benzothiazole core and an acetamide linkage.
- Key Differences : Substitutes the pyrazole ring with a triazole-sulfanyl group and introduces a methyl group on the benzothiazole.
- Functional Implications : The triazole-sulfanyl group may confer resistance to hydrolysis compared to sulfonamides. The methyl group on benzothiazole could modulate steric interactions in target binding .
N-(6-Fluoro-1,3-Benzothiazol-2-yl)-4-[(3-Methylpiperidin-1-yl)Sulfonyl]Benzamide (CAS: 6265-71-0)
- Structural Similarities : Features a 6-fluoro-benzothiazole and a sulfonyl-benzamide group.
- Key Differences : Replaces the ethanesulfonyl group with a 3-methylpiperidinyl-sulfonyl substituent.
- The bulky substituent may hinder binding to compact active sites but enhance selectivity .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Pharmacokinetic Predictions |
|---|---|---|---|
| Target Compound | Benzothiazole-Pyrazole | 6-Fluoro, 3-methyl-pyrazole, ethanesulfonyl-benzamide | High solubility, moderate lipophilicity |
| N-(3-Ethyl-6-Fluoro-Benzothiazol-2-ylidene)-3-Fluorobenzamide | Benzothiazole-Benzamide | Dual fluoro, ethyl group | Increased lipophilicity, potential CYP inhibition |
| N-[4-(6-Methyl-Benzothiazol-2-yl)Phenyl]... | Benzothiazole-Triazole | Methyl-benzothiazole, triazole-sulfanyl | Enhanced hydrolytic stability, variable target affinity |
| N-(6-Fluoro-Benzothiazol-2-yl)-4-[(3-Methylpiperidinyl)Sulfonyl]Benzamide | Benzothiazole-Sulfonamide | 3-Methylpiperidinyl-sulfonyl | Improved solubility, steric hindrance |
Research Findings and Trends
- Sulfonamide vs. Sulfanyl Groups : Sulfonamides (e.g., target compound, CAS 6265-71-0) generally exhibit better solubility and enzyme-targeting capabilities than sulfanyl derivatives (e.g., CAS 763100-17-0), which are more stable under acidic conditions .
- Fluorine Substitution : Fluorine at the 6-position of benzothiazole (common in all analogs) enhances binding to hydrophobic pockets in targets like kinase enzymes .
Biological Activity
3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Benzamide moiety : A common structure in many drugs.
- Benzothiazole ring : Known for various biological activities.
- Ethanesulfonyl group : Contributes to the compound's solubility and bioavailability.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. It may influence various signaling pathways by modulating enzyme activity or receptor interactions. For instance, benzothiazole derivatives are known to inhibit HIV protease and exhibit antitumor properties through similar mechanisms .
Structure-Activity Relationships (SAR)
Research has shown that the presence of electronegative substituents on the benzamide moiety enhances potency against certain biological targets. For example, compounds with halogen substitutions have demonstrated increased binding affinity and functional activity in assays involving metabotropic glutamate receptors (mGluR) .
Biological Activity Profile
The compound has been evaluated for several biological activities:
Anticancer Activity
Studies indicate that benzothiazole derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects.
Antimicrobial Properties
Benzothiazole derivatives have also shown antimicrobial activity. The compound's structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
CNS Activity
The potential central nervous system (CNS) effects of this compound are noteworthy. Benzothiazole derivatives have been associated with various CNS activities, including anxiolytic and antidepressant effects . Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Antitumor Studies : A study on 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylpyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Testing : A series of benzothiazole derivatives were tested against a panel of bacterial strains, demonstrating significant inhibition zones compared to controls .
- CNS Activity Assessment : Behavioral assays in rodent models indicated that certain derivatives exhibited anxiolytic-like effects, supporting their potential as therapeutic agents for anxiety disorders .
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzothiazole Derivatives | Inhibition of cell proliferation |
| Antimicrobial | Various Benzothiazoles | Disruption of bacterial growth |
| CNS Activity | 5-Amino-Pyrazoles | Anxiolytic effects |
Q & A
Basic: What are the recommended synthetic routes for 3-(ethanesulfonyl)-N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling. For example, describes a sealed-tube reaction using 2-iodo-N-(mesitylsulfonyl)benzamide with mCPBA in DCE:TFE (1:1) at 40°C, followed by alkyne addition. Key optimization strategies include:
- Solvent Selection : Polar aprotic mixtures (e.g., DCE:TFE) enhance electrophilic reactivity .
- Catalyst/Oxidant : mCPBA (meta-chloroperbenzoic acid) is critical for sulfonyl group activation.
- Temperature Control : Maintaining 40°C prevents side reactions like over-oxidation.
- Purification : Flash chromatography (EtOAc:DCM 1:20) improves purity but may reduce yields (e.g., 43% in ).
Advanced Consideration : Replace mCPBA with urea-hydrogen peroxide adducts to reduce exothermic risks while maintaining yield .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent environments (e.g., fluorobenzothiazole protons at δ 7.8–8.2 ppm, pyrazole methyl at δ 2.5 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .
- X-ray Crystallography (Advanced): Resolve ambiguities in regiochemistry (e.g., pyrazole vs. benzothiazole connectivity) using single-crystal data .
Data Contradiction Example : Discrepancies in NMR integration ratios may arise from rotamers; use variable-temperature NMR or DFT calculations to resolve .
Advanced: How can researchers resolve inconsistencies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Step 1 : Verify purity via HPLC (≥95% purity threshold) to rule out impurities skewing data .
- Step 2 : Cross-validate with complementary techniques (e.g., NOESY for spatial proximity vs. DFT-predicted conformers) .
- Step 3 : Re-examine computational parameters (e.g., solvent model in DFT, basis set selection) to align with experimental conditions .
- Example : ’s docking poses (e.g., 9c binding in purple) may conflict with NMR-derived torsion angles; iterative refinement is required .
Advanced: What strategies are effective for improving the compound’s stability in biological assays?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., reports melting points 221–225°C) .
- pH Stability : Use buffer screening (pH 2–9) with LC-MS monitoring to detect hydrolysis of the sulfonamide or benzamide bonds .
- Light Sensitivity : Store in amber vials under inert gas if benzothiazole moieties show photodegradation .
Basic: How should researchers design in vitro bioactivity studies for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with benzothiazole/pyrazole binding pockets (e.g., ’s adenosine receptor assays) .
- Dose-Response : Use 10-dose IC50 curves (e.g., 0.1–100 µM) with positive controls (e.g., staurosporine for kinases).
- Replicates : Triplicate measurements to account for variability (e.g., ’s 4 replicates with 5 plants each) .
Advanced: What computational tools are suitable for predicting binding modes with target proteins?
Methodological Answer:
- Docking Software : AutoDock Vina or Schrödinger Glide for preliminary poses (e.g., ’s 9c in purple) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions.
- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities vs. experimental IC50 values .
Basic: What purification challenges arise during synthesis, and how can they be mitigated?
Methodological Answer:
- Challenge : Low yields due to polar byproducts (e.g., sulfonic acids).
- Solution : Optimize gradient elution in flash chromatography (e.g., ’s EtOAc:DCM 1:20) or switch to preparative HPLC with C18 columns .
- Advanced : Use catch-and-release resins for sulfonamide-selective purification .
Advanced: How can elemental analysis discrepancies between calculated and observed values be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
